

Ammonium Carbamate Synthesis from Ammonia and Carbon Dioxide: A Technical Guide

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Compound of Interest

Compound Name: Ammonium carbamate

Cat. No.: B072881

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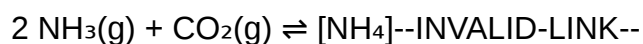
Introduction

Ammonium carbamate ($[\text{NH}_4][\text{H}_2\text{NCO}_2]$) is a white, crystalline solid compound that plays a pivotal role as a key intermediate in the industrial synthesis of urea, one of the world's most important nitrogen-based fertilizers.[1][2] It is formed through the direct reaction of ammonia (NH_3) and carbon dioxide (CO_2).[1] The compound is highly soluble in water and less so in alcohol, and it exhibits a characteristic ammonia-like odor.[3][4] Under ambient conditions, **ammonium carbamate** is unstable and slowly decomposes back into gaseous ammonia and carbon dioxide.[1][5] This reversible nature is central to its industrial application. Beyond its role in fertilizer production, **ammonium carbamate** is also used as an ammoniating agent in chemical manufacturing, a buffering agent in cosmetics, and has been approved as an inert ingredient in certain pesticide formulations.[3][5]

The synthesis of urea from ammonia and carbon dioxide is a two-step process, with the formation of **ammonium carbamate** being the initial, rapid, and exothermic reaction.[6][7] This is followed by a slower, endothermic dehydration of the carbamate to form urea and water.[6] Understanding the synthesis of **ammonium carbamate** is therefore fundamental to optimizing urea production and related chemical processes.

Thermodynamics and Kinetics

The formation of **ammonium carbamate** from gaseous ammonia and carbon dioxide is a highly exothermic reaction, releasing a significant amount of heat.[6] The reaction can be represented by the following equilibrium:



The equilibrium is sensitive to temperature and pressure. Lower temperatures and higher pressures favor the formation of solid **ammonium carbamate**, shifting the equilibrium to the right, in accordance with Le Chatelier's principle.[3][5] Conversely, higher temperatures favor the endothermic decomposition back into ammonia and carbon dioxide.[8] The reaction rate increases significantly at temperatures above 160°C.[6]

The heat of formation for **ammonium carbamate** from ammonia and carbon dioxide has been reported as approximately 37,700 calories (157.7 kJ/mol).[9] More recent calorimetric studies have determined the reaction enthalpy for carbamate formation from bicarbonate and ammonia ($\text{HCO}_3^- + \text{NH}_3 \leftrightarrow \text{H}_2\text{NCO}_2^-$) to be -27.6 ± 0.9 kJ/mol.

Kinetic studies in the solid state at low temperatures (70 K to 90 K) show the reaction to be first-order with respect to CO_2 . [10] In aqueous solutions, the kinetics are more complex, involving the reversible formation of carbamic acid and have been studied using stopped-flow techniques.[11]

Quantitative Thermodynamic Data

Parameter	Value	Conditions	Reference
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-642.5 kJ/mol	25 °C (298 K), 100 kPa	[1]
Heat of Formation (from NH_3 and CO_2)	37,700 cal/mol (157.7 kJ/mol)	Direct Calorimetry	[9]
Enthalpy of Carbamate Formation (from $\text{HCO}_3^- + \text{NH}_3$)	-27.6 ± 0.9 kJ/mol	298 K, Dilute Aqueous Solution	
Activation Energy (Solid-State Reaction)	5.1 ± 1.6 kJ/mol	70 K - 90 K	[10]
Equilibrium Gas Pressure	0.116 atm	25 °C, Evacuated Flask	[8]

Experimental Protocols and Synthesis

Methodologies

The synthesis of **ammonium carbamate** can be approached through several methods, ranging from large-scale industrial processes to laboratory-scale preparations.

Industrial Synthesis (High Temperature and Pressure)

This is the primary method used for urea production. Gaseous ammonia and carbon dioxide are reacted under high temperature and pressure.^{[1][5]} The **ammonium carbamate** formed is typically not isolated but is directly converted to urea in the same reactor.^[6]

- Reactants: Anhydrous liquid ammonia and gaseous carbon dioxide.
- Reaction Conditions:
 - Temperature: 175–225 °C^{[3][5]}
 - Pressure: 150–250 bar (approximately 148-247 atm)^{[3][5]}
- Process: The reactants are fed into a high-pressure reactor. The highly exothermic formation of **ammonium carbamate** occurs rapidly.^{[6][12]} The heat generated is often used to produce steam.^[13] The subsequent dehydration to urea occurs in the same vessel.^[6] The overall reaction is exothermic, and managing the heat removal is a critical aspect of reactor design.^[6]

Industrial Urea Synthesis Conditions

Parameter	Typical Range	Purpose	Reference
Temperature	170 - 225 °C	To overcome the activation energy for urea formation from carbamate.	[3][14]
Pressure	140 - 250 bar	To maintain the reactants in a liquid phase and shift the equilibrium towards product formation.	[3][12]
NH ₃ to CO ₂ Molar Ratio (N/C)	2.9 - 3.7	An excess of ammonia is used to enhance CO ₂ conversion and compensate for dissolved ammonia in the melt.	[14][15]
Residence Time	~20 minutes	To allow for sufficient time for the slower urea conversion reaction to proceed.	[15]

Laboratory Synthesis in Anhydrous Solvents

For obtaining pure, solid **ammonium carbamate**, synthesis in an anhydrous organic solvent at atmospheric pressure is effective.[16] This method prevents the formation of ammonium bicarbonate and carbonate, which occurs in the presence of water.[1][5]

- Reactants: Gaseous ammonia and gaseous carbon dioxide.
- Solvents: Anhydrous ethanol, 1-propanol, or N,N-dimethylformamide (DMF).[5][16]
- Reaction Conditions:
 - Temperature: 0 °C[5]

- Pressure: Ambient/Atmospheric[5]
- Procedure:
 - Dry ammonia gas and carbon dioxide gas are bubbled through the chosen anhydrous solvent, which is maintained at 0 °C in a suitable reaction vessel.[5]
 - **Ammonium carbamate** precipitates as a white solid.[5]
 - The solid product is isolated by filtration.[5]
 - The remaining liquid, containing unreacted ammonia, can be recycled.[5]
- Yield: CO₂ capture efficiencies can range from 78% to 99%, depending on the ammonia concentration and the specific solvent used.[16]

Direct Reaction of Liquid Ammonia and Dry Ice

A straightforward method for preparing **ammonium carbamate** is the direct reaction between liquid ammonia and solid carbon dioxide (dry ice).[1]

- Reactants: Liquid ammonia and solid carbon dioxide.
- Procedure: Dry ice is carefully added to liquid ammonia. The reaction is vigorous and exothermic.
- Chemical Equation: $2 \text{NH}_3(\text{l}) + \text{CO}_2(\text{s}) \rightarrow [\text{NH}_4]\text{--INVALID-LINK--}$ [1]

Fluidized-Bed Reactor Synthesis

A continuous process for producing anhydrous **ammonium carbamate** with a defined particle size involves a fluidized-bed reactor.[17]

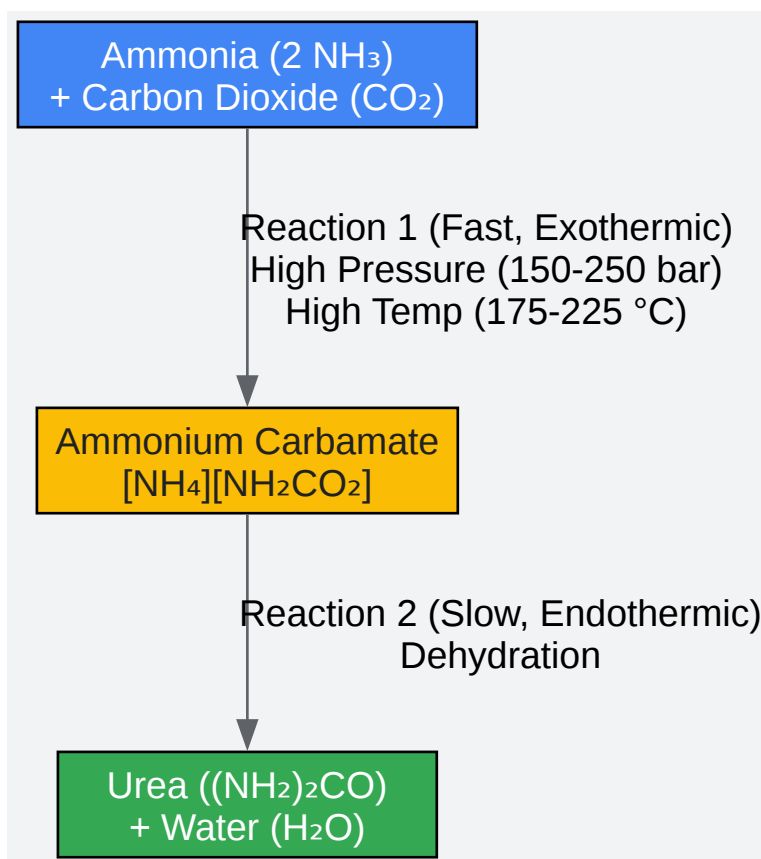
- Reactants: Gaseous ammonia and carbon dioxide.
- Procedure:
 - The reactant gases are introduced into a layer of solid **ammonium carbamate** particles. [17]

- The gas flow is sufficient to keep the solid particles in a fluidized state.[17]
- The heat of reaction is removed by cooling to maintain a temperature below 25 °C.[17]
This is crucial to prevent decomposition and caking of the product on cooling surfaces.[17]
- Yield: A yield of 95.1% based on the ammonia employed has been reported for a specific implementation of this process.[17]

Visualizations: Pathways and Workflows

Reaction Pathway Diagram

The following diagram illustrates the two-step reaction sequence for the synthesis of urea, starting from ammonia and carbon dioxide, with **ammonium carbamate** as the key intermediate.

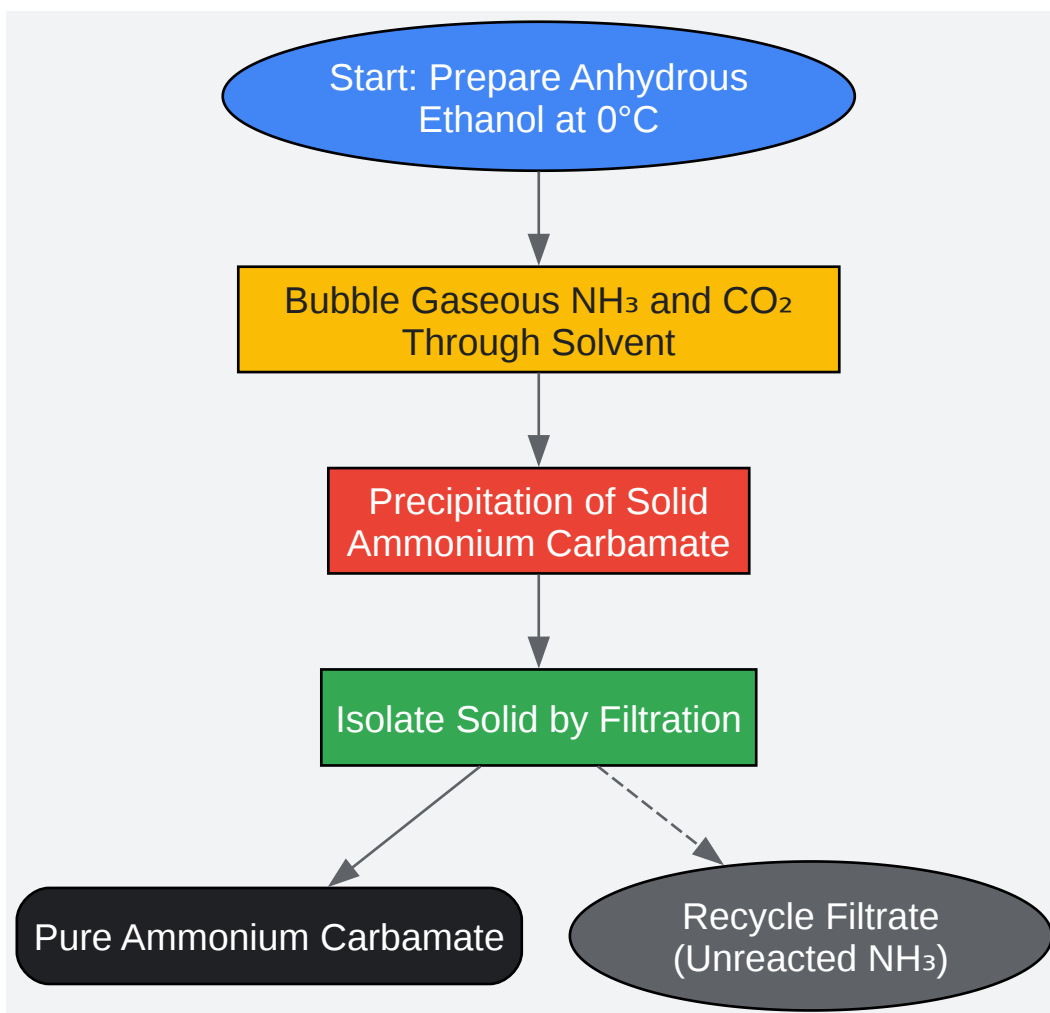


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Caption: Overall reaction pathway for urea synthesis.

Experimental Workflow: Laboratory Synthesis

This workflow outlines the key steps for the synthesis and isolation of **ammonium carbamate** using the anhydrous solvent method.

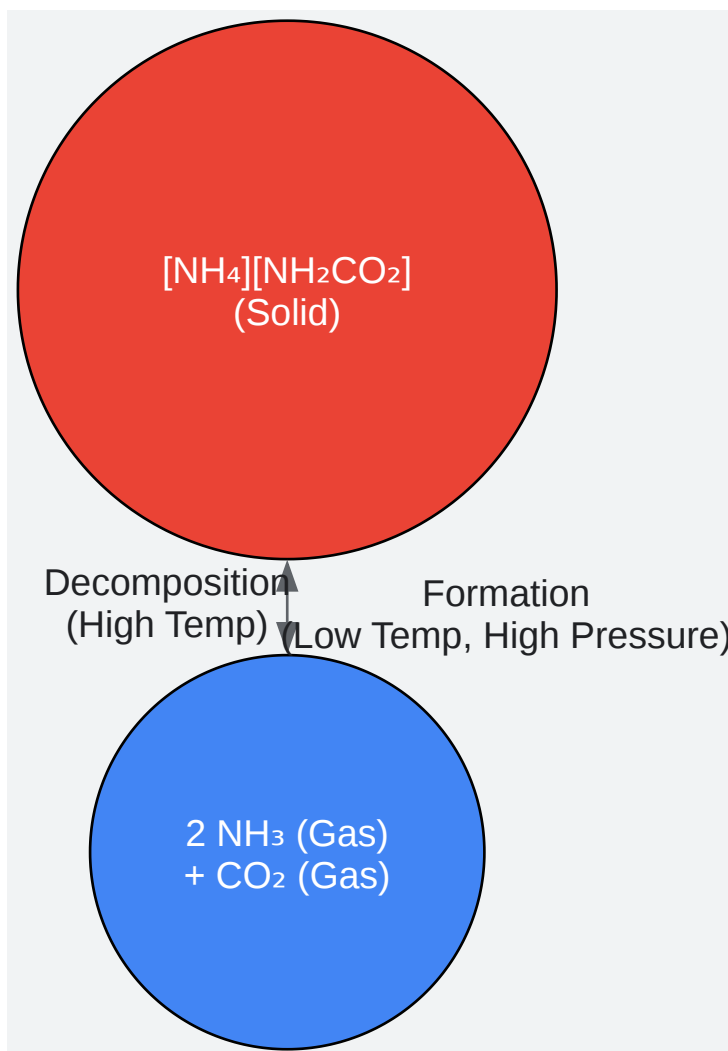


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Caption: Laboratory workflow for **ammonium carbamate** synthesis.

Solid-Gas Phase Equilibrium

This diagram represents the reversible decomposition of solid **ammonium carbamate** into its gaseous components, a critical equilibrium in its chemistry.



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Caption: Solid-gas equilibrium of **ammonium carbamate**.

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